molecular formula C21H16ClN3O3S B6520003 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide CAS No. 895464-14-9

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide

Numéro de catalogue: B6520003
Numéro CAS: 895464-14-9
Poids moléculaire: 425.9 g/mol
Clé InChI: UWIUEPSPAMXZHS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide is a heterocyclic acetamide derivative featuring a benzodiazole core linked to a phenyl ring at position 3 and a 4-chlorobenzenesulfonyl group at the acetamide moiety.

The benzodiazole (benzimidazole) moiety is known for its planar aromatic structure, which facilitates π-π stacking interactions in biological targets.

Propriétés

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O3S/c22-15-8-10-17(11-9-15)29(27,28)13-20(26)23-16-5-3-4-14(12-16)21-24-18-6-1-2-7-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIUEPSPAMXZHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified under the benzimidazole derivatives, which are known for their diverse biological activities. Its structure includes a benzimidazole moiety, a phenyl group, and a sulfonamide functional group. The presence of these components contributes to its unique pharmacological profile.

PropertyValue
IUPAC Name N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide
Molecular Formula C20H17ClN4O3S
Molecular Weight 426.89 g/mol
CAS Number 10173-57-6

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including colorectal cancer cells (SW480 and HCT116). The compound demonstrated significant cytotoxicity with IC50 values of 2 μM and 0.12 μM against these cell lines, respectively .

In vivo studies further supported these findings, where the compound inhibited tumor growth in xenograft models while reducing the expression of proliferation markers such as Ki67 . This suggests that the compound may interfere with cancer cell cycle progression and induce apoptosis.

The mechanism by which N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(4-chlorobenzenesulfonyl)acetamide exerts its effects appears to involve modulation of key signaling pathways. Research indicates that it may inhibit Wnt-dependent transcriptional activity, a pathway often dysregulated in cancer .

Additionally, the compound's structure allows it to bind effectively to target proteins involved in tumor growth and survival, suggesting a multi-target approach in its anticancer activity.

Other Biological Activities

Apart from its anticancer effects, this compound has been investigated for other biological activities:

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related benzimidazole derivatives. For instance:

  • Study on Anticancer Activity : A recent study reported that a similar benzimidazole derivative inhibited cancer cell proliferation significantly more than standard treatments like 5-FU . This indicates that modifications in chemical structure can lead to enhanced therapeutic effects.
  • Neuroprotective Studies : Research on benzothiazepine analogs demonstrated their ability to regulate intracellular calcium levels effectively, suggesting that similar modifications could enhance the neuroprotective profile of benzimidazole derivatives .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Variations

The target compound shares structural motifs with several acetamide derivatives reported in recent literature. Key analogues include:

Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name / ID Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Benzimidazole-phenyl-acetamide 4-Chlorobenzenesulfonyl ~443.9 g/mol Sulfonyl group enhances stability; para-Cl optimizes hydrophobic interactions
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) Benzimidazole-triazole-thiazole 4-Bromophenyl, triazole-thiazole linker ~612.5 g/mol Bromine increases steric bulk; triazole enhances hydrogen bonding
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole-acetamide 3,4,5-Trimethoxyphenyl, CF3 group ~454.4 g/mol Methoxy groups improve solubility; CF3 enhances electron-deficient character
2-(2-{[(4-Chlorophenyl)sulfanyl]methyl}-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide Benzimidazole-sulfanylmethyl 4-Chlorophenylsulfanyl, N-methyl-N-phenyl ~439.9 g/mol Sulfanyl group vs. sulfonyl; methyl-phenyl modifies steric and electronic effects
N-(1,3-Benzodioxol-5-yl)-2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide Benzodioxole-sulfonamide-acetamide Dual chloro substituents, sulfonamide linkage ~493.4 g/mol Sulfonamide instead of sulfonyl; benzodioxole introduces oxygen heteroatoms
Key Observations:
  • Electron-Withdrawing Groups: The 4-chlorobenzenesulfonyl group in the target compound distinguishes it from analogues with sulfanyl (e.g., ) or sulfonamide (e.g., ) linkages.
  • Heterocyclic Linkers : Compounds like 9c employ triazole-thiazole linkers, which may increase conformational flexibility compared to the rigid benzodiazole-phenyl backbone of the target compound.
  • Substituent Positioning : The para-chloro substituent in the target compound contrasts with meta/ortho positions in analogues (e.g., ), affecting steric interactions and electronic distribution.
Table 2: Comparative Physicochemical Data
Property Target Compound 9c N-(6-CF3-benzothiazole)-2-(3,4,5-OMe-phenyl)acetamide
Melting Point (°C) Not reported 215–217 182–184
Solubility Low (predicted) Moderate in DMSO High in DMSO
LogP (Calculated) ~3.8 ~4.2 ~2.9
Hydrogen Bond Acceptors 6 9 7
Notes:
  • The target compound’s higher logP (~3.8) compared to the trimethoxyphenyl analogue (~2.9) reflects the hydrophobic influence of the 4-chlorobenzenesulfonyl group.
  • Solubility trends correlate with polar substituents (e.g., methoxy groups in improve aqueous solubility).

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.